5(6)-Carboxy tetramethyl rhodamine

Description

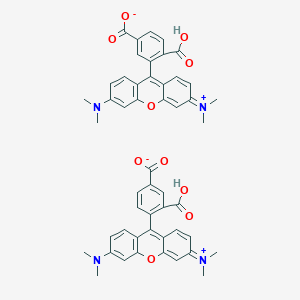

5(6)-Carboxy tetramethyl rhodamine (TAMRA) is a rhodamine-based fluorescent dye widely used in molecular biology, microscopy, and chemical biology. It exists as a mixture of 5- and 6-carboxy isomers, distinguished by the position of the carboxylic acid group on the xanthene ring. TAMRA is characterized by:

- Excitation/Emission: 552 nm/578 nm (in methanol or aqueous buffer) .

- Extinction Coefficient: 90,000 cm⁻¹M⁻¹ .

- Applications: qPCR probes (as a quencher in TaqMan systems) , fluorescence-activated cell sorting (FACS), fluorescence lifetime imaging (FLIM), and protein/DNA labeling .

Its carboxylic acid group enables conjugation to biomolecules via carbodiimide-mediated coupling (e.g., EDC), while derivatives like succinimidyl esters (SE) or maleimides offer direct reactivity with amines or thiols, respectively .

Properties

IUPAC Name |

3-carboxy-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;4-carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)20-11-14(24(28)29)5-8-17(20)25(30)31;1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(24(28)29)11-20(17)25(30)31/h2*5-13H,1-4H3,(H-,28,29,30,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOXZPUMKLJOGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)[O-])C(=O)O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H44N4O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

860.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Reagents

The synthesis typically uses 4-carboxyphthalic anhydride and julolidine derivatives (e.g., 1,1,7,7-tetramethyljulolidine) in a high-boiling solvent like n-propionic acid (n-PrCO₂H) with catalytic H₂SO₄ under reflux. The reaction proceeds via two sequential Friedel-Crafts alkylation steps to form the xanthene core.

Key Steps:

-

Cyclization : Julolidine derivatives react with phthalic anhydride to form the xanthene scaffold.

-

Carboxylation : Introduction of the carboxyl group at the 5- or 6-position.

Yields and Separation

The reaction yields a mixture of 5- and 6-carboxy isomers , which are separated via flash chromatography (silica gel, methanol/chloroform gradients). Isolated yields range from 34–42% for 5-isomers and 15–32% for 6-isomers, depending on substituents.

Table 1: Traditional Synthesis Parameters

| Parameter | Value/Description |

|---|---|

| Solvent | n-Propionic acid (n-PrCO₂H) |

| Acid Catalyst | H₂SO₄ (trace) |

| Temperature | Reflux (~100°C) |

| Reaction Time | 12–24 hours |

| Yield (5-isomer) | 34–42% |

| Yield (6-isomer) | 15–32% |

Microwave-Assisted Synthesis

This eco-friendly method accelerates reaction kinetics using microwave irradiation, reducing time and solvent usage.

Reaction Protocol

3-Aminophenol reacts with trimellitic anhydride in methanol under microwave irradiation (power level 5, 20 minutes). The product is esterified with H₂SO₄ and methanol, followed by hydrolysis to yield 5(6)-carboxy-rhodamine 110 .

Advantages:

-

Rapid Reaction : Total time reduced from ~20 hours to <1 hour.

-

High Yields : 95.8% (5-isomer) and 94.3% (6-isomer) after hydrolysis.

Table 2: Microwave Synthesis Parameters

| Parameter | Value/Description |

|---|---|

| Solvent | Methanol |

| Catalyst | H₂SO₄ (esterification step) |

| Irradiation Power | Level 5 (microwave) |

| Reaction Time | 20 minutes (condensation) |

| Yield (5-isomer) | 95.8% |

| Yield (6-isomer) | 94.3% |

Grignard Reagent-Mediated Synthesis

This approach employs Grignard reagents to introduce substituents into the xanthene core.

Reaction Mechanism

Xanthone derivatives (e.g., 3,6-dichlorophthalic anhydride ) react with phenyl , 2-carboxyphenyl , or 2-methylphenyl Grignard reagents in THF under inert conditions. Acidic workup induces elimination, forming the rhodamine scaffold.

Key Challenges:

-

Steric Hindrance : Longer reaction times for bulky Grignard reagents (e.g., tolyl).

-

Solubility Issues : Low solubility of xanthone intermediates delays conversion.

Table 3: Grignard Synthesis Parameters

| Parameter | Value/Description |

|---|---|

| Solvent | THF |

| Grignard Reagent | Phenyl, 2-carboxyphenyl, 2-methylphenyl |

| Reaction Time | 2–6 hours (depending on substituent) |

| Yield Range | 60–92% |

Regioselective Synthesis

Patented methods enable selective synthesis of 6-carboxy isomers by leveraging steric and electronic effects.

Strategy

The use of fluorinated solvents (e.g., 2,2,2-trifluoroethanol) and rigid bridging groups (e.g., γ,γ-dimethylpropylene) directs electrophilic substitution to the 6-position.

Key Features:

Table 4: Regioselective Synthesis Parameters

| Parameter | Value/Description |

|---|---|

| Solvent | 2,2,2-Trifluoroethanol |

| Bridging Groups | γ,γ-Dimethylpropylene |

| Isomer Ratio (6:5) | 3:1 to 6:1 |

| Purification Method | Flash chromatography, HPLC |

Industrial-Scale Production

For large-scale synthesis, continuous flow systems and high-performance liquid chromatography (HPLC) are employed to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

5(6)-Carboxy tetramethyl rhodamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may alter its fluorescence properties.

Reduction: Reduction reactions can modify the functional groups attached to the rhodamine core, potentially affecting its solubility and binding characteristics.

Substitution: The carboxyl group can participate in substitution reactions, allowing the attachment of different functional groups or biomolecules.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like carbodiimides (e.g., EDC) are used to facilitate the coupling of the carboxyl group with amines or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of conjugates with different biomolecules.

Scientific Research Applications

Fluorescent Labeling

Overview:

TAMRA is primarily used for fluorescent labeling in biological research. Its ability to emit bright fluorescence makes it ideal for visualizing and tracking cellular processes in real-time.

Applications:

- Cell Imaging: TAMRA is employed in live-cell imaging to monitor dynamic cellular events, such as cell division and migration.

- Fluorescent Probes: It is used in the design of fluorescent probes that can bind to specific biomolecules, allowing researchers to study interactions within cells.

Immunofluorescence

Overview:

In immunofluorescence assays, TAMRA serves as a crucial tool for detecting specific proteins within cells. This application enhances the understanding of various disease mechanisms.

Applications:

- Protein Localization: Researchers utilize TAMRA-labeled antibodies to visualize the distribution of target proteins in tissue samples.

- Disease Research: It aids in studying diseases by allowing the identification of protein expression patterns associated with specific conditions.

Flow Cytometry

Overview:

TAMRA is extensively used in flow cytometry, a technique that analyzes the physical and chemical characteristics of cells or particles as they flow in a fluid stream past a laser.

Applications:

- Cell Characterization: The dye helps differentiate cell populations based on surface markers, aiding in immunophenotyping.

- Apoptosis Studies: TAMRA is used to assess cell viability and apoptosis by labeling cells undergoing programmed cell death.

Drug Development

Overview:

In pharmaceutical research, TAMRA plays a significant role in tracking drug delivery and localization within biological systems.

Applications:

- Drug Efficacy Studies: Researchers use TAMRA to visualize the distribution of drug compounds within cells or tissues, providing insights into their efficacy and safety.

- Targeted Delivery Systems: It is employed in developing targeted drug delivery systems that utilize TAMRA-labeled carriers to enhance therapeutic outcomes.

Bioconjugation Techniques

Overview:

TAMRA's reactive groups allow it to be conjugated to various biomolecules, enhancing their functionality and enabling new applications.

Applications:

- Peptide and Protein Labeling: TAMRA is frequently used to label peptides and proteins for various assays, including enzyme-linked immunosorbent assays (ELISAs) and Western blotting.

- Nucleic Acid Probes: It serves as a fluorescent label for DNA and RNA probes, facilitating the detection of nucleic acids in hybridization assays.

Case Study 1: Live Cell Imaging

A study utilized TAMRA-conjugated peptides to investigate cellular uptake mechanisms. The results indicated that TAMRA effectively highlighted the internalization pathways of peptides into HeLa cells upon laser irradiation, demonstrating its utility in live-cell imaging applications .

Case Study 2: Drug Delivery Tracking

In drug development research, TAMRA was used to track the localization of an anticancer drug within tumor cells. The study revealed that TAMRA-labeled nanoparticles could effectively deliver drugs directly to cancerous tissues, enhancing therapeutic efficacy while minimizing side effects .

Mechanism of Action

The mechanism by which 5(6)-Carboxy tetramethyl rhodamine exerts its effects is primarily based on its fluorescence properties. When exposed to light of a specific wavelength, the compound absorbs the energy and re-emits it as fluorescence. This property allows it to act as a marker or probe in various applications. The carboxyl group enables the compound to form covalent bonds with biomolecules, facilitating its use in labeling and detection assays.

Comparison with Similar Compounds

Comparison with Similar Rhodamine Derivatives

Spectral and Chemical Properties

Key Observations :

- Brightness : TRITC has the highest extinction coefficient (100,000 cm⁻¹M⁻¹), making it brighter than TAMRA and CR6G .

- Wavelength Flexibility : ROX (604 nm emission) is optimal for far-red applications, while CR6G (546 nm) bridges fluorescein and TAMRA spectra .

- Reactivity : TAMRA’s carboxylic acid requires activation for conjugation, whereas TRITC (isothiocyanate) and TMRM (maleimide) offer direct reactivity .

qPCR and Molecular Probes

- TAMRA : Widely used as a quencher in TaqMan probes due to its spectral overlap with FAM (6-carboxyfluorescein) .

- ROX : Preferred as a passive reference dye in real-time PCR due to minimal spectral overlap with common fluorophores like FAM and HEX .

Fluorescence Microscopy

- CR6G : Superior brightness and photostability make it ideal for live-cell imaging and single-molecule tracking .

- TMRM : Thiol-specific labeling and reduced steric hindrance (C6 linker) enhance protein conjugation efficiency .

Chemical Biology

Stability and Limitations

- Photostability : CR6G and deuterated rhodamines outperform TAMRA in prolonged imaging .

- Solubility : TRITC’s hydrophobic isothiocyanate group limits aqueous solubility, necessitating organic solvents for conjugation .

- Isomer Variability: 5- vs. 6-TAMRA isomers may exhibit minor spectral shifts, impacting reproducibility in quantitative assays .

Biological Activity

5(6)-Carboxy tetramethyl rhodamine (TAMRA) is a widely used fluorescent dye in biological research, particularly in the fields of biochemistry and molecular biology. This article explores its biological activity, applications, and mechanisms of action, supported by relevant data tables and research findings.

This compound is a derivative of tetramethylrhodamine, characterized by its strong fluorescence properties. Below are its key chemical specifications:

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₂₂N₂O₄ |

| Molecular Weight | 442.45 g/mol |

| Absorbance (max) | 550 nm |

| Emission (max) | 570 nm |

| Purity | ≥85% |

Biological Applications

Fluorescence Labeling : TAMRA is extensively utilized for labeling proteins, nucleic acids, and peptides due to its high quantum yield and stability. It is particularly effective in Förster Resonance Energy Transfer (FRET) applications where it serves as an acceptor for various donor fluorophores like fluorescein .

Cell Penetrating Peptides (CPPs) : Research indicates that TAMRA conjugated with arginine-rich CPPs can enhance cellular uptake and photolytic activity. Studies have shown that these conjugates can facilitate endosomal escape upon light irradiation, leading to effective delivery of therapeutic agents such as proteins and nucleic acids into cells .

TAMRA's mechanism of action involves the generation of reactive oxygen species (ROS) upon light activation. This property is crucial for its role in photodynamic therapy and other light-mediated biological processes:

- Endosomal Release : TAMRA-CPP conjugates can induce endosomal membrane disruption through ROS generation, enhancing the release of cargo into the cytoplasm .

- Photohemolytic Activity : The length of the peptide chain in TAMRA conjugates correlates with increased photohemolytic activity, indicating that longer peptides improve the efficiency of membrane lysis .

Case Studies

- Photolytic Activity in HeLa Cells : A study demonstrated that TAMRA-conjugated CPPs effectively caused endosomal leakage in HeLa cells when exposed to specific wavelengths of light (556 nm). The results indicated a significant increase in cell viability when using longer arginine-rich peptides compared to shorter ones .

- Fluorescent Labeling in PCR : In another study, TAMRA was used as a fluorescent label for real-time PCR assays. The dye's performance was evaluated based on its ability to provide accurate quantification of target DNA sequences, showcasing its utility in genetic research .

Q & A

Basic Research Questions

Q. What are the spectral properties of 5(6)-TAMRA, and how should they inform fluorescence experiment design?

- Answer: 5(6)-TAMRA exhibits excitation/emission maxima at 552 nm/578 nm (pH-dependent) with an extinction coefficient of 90,000 cm⁻¹M⁻¹ . These properties make it suitable for applications requiring orange-red fluorescence, such as confocal microscopy or flow cytometry. To optimize signal-to-noise ratios, use laser lines near 552 nm (e.g., argon-ion or green diode lasers) and bandpass filters centered at 578 nm. Avoid prolonged light exposure to mitigate photobleaching, as rhodamine derivatives are more photostable than fluorescein but still susceptible to degradation under intense illumination .

Q. How does the isomer composition (5- vs. 6-TAMRA) impact reproducibility in protein labeling?

- Answer: Commercial 5(6)-TAMRA is typically a mixture of 5- and 6-carboxy isomers. While both isomers share similar spectral profiles, minor structural differences can affect conjugation efficiency and steric interactions in biological systems. For critical applications (e.g., Förster resonance energy transfer (FRET) probes), use isomerically pure 5-TAMRA to ensure batch-to-batch consistency. Validate isomer ratios via HPLC if suppliers do not provide certification .

Q. What are the recommended storage and handling protocols to maintain 5(6)-TAMRA stability?

- Answer: Store lyophilized 5(6)-TAMRA at -20°C in desiccated, light-protected conditions. Reconstitute in anhydrous DMSO to prevent hydrolysis of the carboxy group. Avoid freeze-thaw cycles by aliquoting stock solutions. For aqueous buffers, use pH 7–9 to maintain fluorescence intensity, as acidic conditions can protonate the dye and reduce quantum yield .

Advanced Research Questions

Q. How can 5(6)-TAMRA be optimized as a FRET acceptor/donor in nucleic acid biosensors?

- Answer: Pair 5(6)-TAMRA (emission ~578 nm) with a donor dye like fluorescein (emission ~517 nm) to achieve a Förster distance (R₀) of ~5 nm. Ensure spectral overlap by calculating the overlap integral (J) using donor emission and acceptor absorption spectra. For DNA probes, position the donor and acceptor within 10–60 bp to balance FRET efficiency and structural flexibility. Validate using time-resolved fluorescence to distinguish FRET signals from background noise .

Q. What methodologies address batch-to-batch variability in commercial 5(6)-TAMRA isomer ratios?

- Answer: Batch variability arises from incomplete separation of 5- and 6-carboxy isomers during synthesis. To mitigate this:

- Source from suppliers using isomer-free synthesis (e.g., proprietary non-chromatographic methods) .

- Characterize batches via reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA).

- Normalize experimental results using internal standards (e.g., a reference fluorophore with known quantum yield) .

Q. How does 5(6)-TAMRA compare to other rhodamine derivatives (e.g., Texas Red, X-rhodamine) in live-cell imaging?

- Answer: 5(6)-TAMRA has a shorter Stokes shift (~26 nm) compared to Texas Red (~30 nm) and X-rhodamine (~25 nm), making it more prone to self-quenching at high concentrations. However, its lower molecular weight (430.45 g/mol) improves cell permeability for intracellular labeling. For mitochondrial imaging, use tetramethyl rhodamine ethyl ester (TMRE) instead, as its lipophilic cationic structure enables membrane potential-dependent accumulation .

Q. What experimental controls are critical when using 5(6)-TAMRA-conjugated probes in quantitative fluorescence assays?

- Answer:

- Background Control: Include a dye-free sample to account for autofluorescence.

- Quenching Control: Add 1 mM potassium iodide to suppress non-specific signals.

- Photobleaching Correction: Capture a time-lapse series of untreated samples to model signal decay.

- Isomer Control: Compare results from 5-TAMRA and 6-TAMRA conjugates to identify isomer-specific artifacts .

Key Methodological Notes

- Concentration Calibration: Use Beer-Lambert law (A = εcl) with extinction coefficient (ε) to determine dye concentration. For 5(6)-TAMRA, a 1 mg/mL solution in DMSO corresponds to ~2.32 mM .

- pH Sensitivity: Fluorescence intensity drops below pH 6 due to carboxy group protonation. Use HEPES or Tris buffers (pH 7.5–8.5) for optimal performance .

- Troubleshooting Low Signal: Check for aggregation (common at >10 µM) by diluting the sample. Add 0.1% BSA or Tween-20 to reduce hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.